molecular formula C5H8N2O B1354219 (2-Methyl-1H-imidazol-4-yl)methanol CAS No. 45533-87-7

(2-Methyl-1H-imidazol-4-yl)methanol

Cat. No. B1354219
CAS RN: 45533-87-7
M. Wt: 112.13 g/mol
InChI Key: MQRMTENGXFRETM-UHFFFAOYSA-N
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Description

Imidazole derivatives are an important class of heterocyclic compounds that have been widely studied due to their diverse biological activities . They are key components in a variety of functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .


Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advancements in recent years . One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups .


Molecular Structure Analysis

Imidazole derivatives typically have a planar, five-membered heteroaromatic ring with three carbon atoms and two nitrogen atoms . The molecule is classified as aromatic due to the presence of a sextet of π-electrons .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, they can be converted into carbonyl compounds via corresponding quaternary salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on their specific structure. For example, imidazole-4-methanol, a similar compound, has a molecular weight of 98.10 g/mol and is a primary alcohol .

Scientific Research Applications

Imidazole, the core structure of “(2-Methyl-1H-imidazol-4-yl)methanol”, is a versatile heterocyclic compound that finds applications in various scientific fields . Here are some potential applications:

  • Pharmaceuticals and Agrochemicals Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Examples of commercially available drugs containing an imidazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Synthesis of Functional Molecules Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

  • Regiocontrolled Synthesis Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

  • Development of New Drugs Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities as reported in the literature .

  • Chemical Research Imidazole is a unique heterocyclic compound in chemical research . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

  • Solar Cells and Other Optical Applications Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

  • Catalysis Imidazole and its derivatives have been used as catalysts in a variety of chemical reactions . They can act as a base, a nucleophile, or a ligand in these reactions .

  • Material Science Imidazole-based compounds have been used in the development of functional materials . These materials have potential applications in areas such as electronics, photonics, and energy storage .

  • Biochemical Research Imidazole is a key component of the amino acid histidine, which plays a crucial role in protein structure and function . Therefore, imidazole derivatives can be used in biochemical research, including studies on protein structure, enzyme function, and cellular signaling .

  • Chemical Synthesis Imidazole and its derivatives can be used as building blocks in the synthesis of complex organic molecules . They can be used in the formation of C-N and N-N bonds, which are key steps in many synthetic routes .

  • Environmental Science Certain imidazole derivatives have been studied for their potential use in environmental remediation. For example, they can act as ligands to form complexes with heavy metals, aiding in the removal of these pollutants from the environment .

  • Energy Sector Imidazole-based compounds have been used in the development of dyes for solar cells . These dyes can absorb sunlight and convert it into electricity, contributing to the development of renewable energy sources .

Safety And Hazards

The safety and hazards associated with imidazole derivatives can also vary widely depending on their specific structure. For example, some imidazole derivatives may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The field of imidazole derivatives is a vibrant area of research, with new synthesis methods and applications being developed . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, due to the wide range of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

(2-methyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-6-2-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRMTENGXFRETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467141
Record name (2-Methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1H-imidazol-4-yl)methanol

CAS RN

45533-87-7
Record name (2-Methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methyl-1H-imidazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ML Dennis, BJ Morrow, O Dolezal, AN Cuzzupe… - Structural …, 2019 - pubs.aip.org
The WD40-repeat protein WDR5 scaffolds various epigenetic writers and is a critical component of the mammalian SET/MLL histone methyltransferase complex. Dysregulation of the …
Number of citations: 6 pubs.aip.org

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